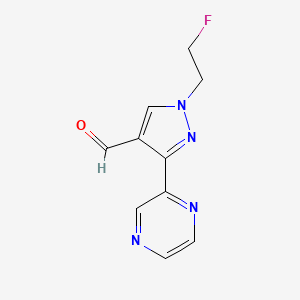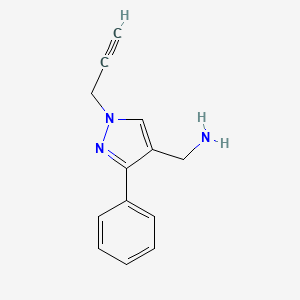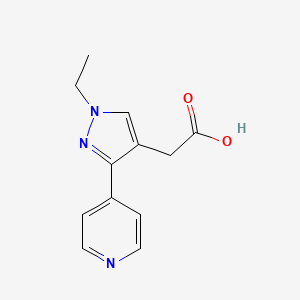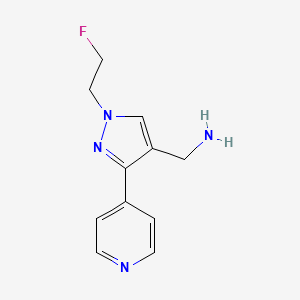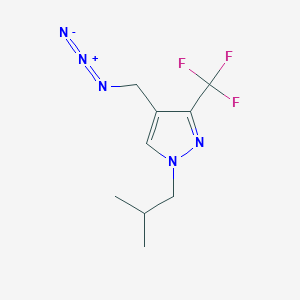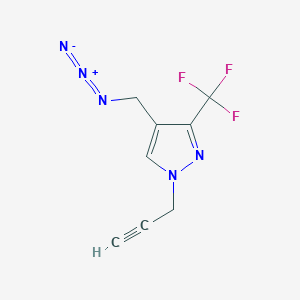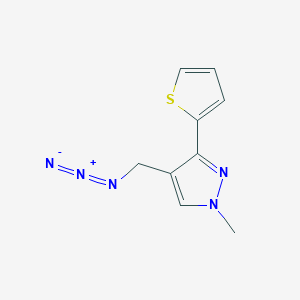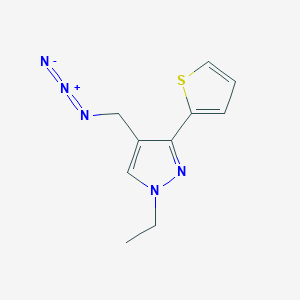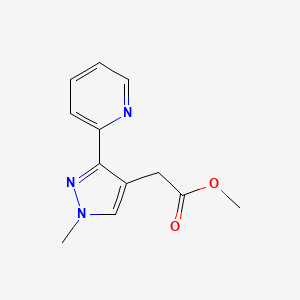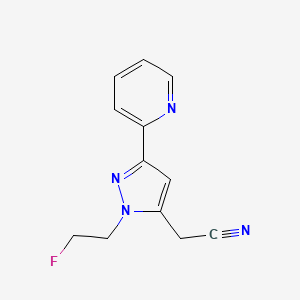
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
説明
2-(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile (FEP) is an organic compound with a unique combination of properties. FEP is a colorless liquid that is soluble in organic solvents and has a low melting point. It has been used in a variety of scientific applications, such as the synthesis of pharmaceuticals, the study of biological systems, and the development of novel materials.
科学的研究の応用
Synthesis and Structural Characterization
Research has been conducted on the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound . For instance, El-Borai et al. (2012) described a one-pot synthesis in multi-component systems for preparing pyrazolo[3,4-b]pyridine derivatives. The reactions were carried out by conventional heating and microwave irradiation, showcasing the versatility in synthetic approaches for such compounds (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012). Similarly, Ali et al. (2016) provided facile synthetic approaches for a series of pyrazole-4-carbonitrile derivatives, highlighting the adaptability in the synthesis of complex molecules related to the given chemical structure (Ali, Ragab, Abdelghafar, & Farag, 2016).
Biological Activities
Compounds structurally related to 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile have been investigated for various biological activities. El-Mekabaty (2015) used a key intermediate structurally similar to the queried compound for synthesizing heterocycles that were evaluated as antioxidants. Some of the synthesized compounds showed antioxidant activity nearly equal to that of ascorbic acid, indicating the potential of such compounds in therapeutic applications (El‐Mekabaty, 2015).
Luminescent Properties and Sensor Applications
The compound and its derivatives have also been explored for their luminescent properties and potential applications as sensors. For example, Mac et al. (2010) synthesized a novel fluorescent dye based on the pyrazolo[3,4-b]quinoline skeleton, which acted as a sensor for fluorescence detection of small inorganic cations in highly polar solvents such as acetonitrile. This research demonstrates the utility of compounds with the queried structure in developing new materials for sensing applications (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).
Coordination Polymers and Frameworks
Research has also been conducted on the synthesis and characterization of coordination polymers and frameworks using ligands structurally related to the queried compound. Cai, Guo, and Li (2013) reported the hydrothermal syntheses and characterization of mixed-ligand Cd(II) coordination polymers using a novel ligand similar in structure to the queried compound. These polymers exhibited diverse structural motifs and unique functional properties, highlighting the potential of such compounds in materials science (Cai, Guo, & Li, 2013).
特性
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-5-8-17-10(4-6-14)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJMVUCSXCNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



